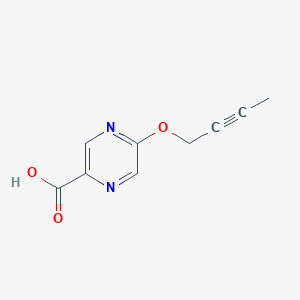

5-(But-2-ynyloxy)pyrazine-2-carboxylic acid

Description

Significance of Pyrazine (B50134) Heterocycles in Modern Organic Synthesis and Chemical Biology

Pyrazine heterocycles are a significant class of compounds in organic chemistry due to their prevalence in natural products and their substantial pharmacological applications. researchgate.netresearchgate.net These aromatic systems are integral to numerous compounds with demonstrated therapeutic value. nih.govnih.gov The unique reactivity profiles of pyrazines have been leveraged in innovative total synthesis approaches and the development of novel synthetic methodologies. nih.gov

Pyrazine-containing molecules exhibit a wide range of biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. tandfonline.comresearchgate.net This has led to their incorporation into several clinically used drugs. For instance, Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor for the treatment of multiple myeloma. nih.gov The diverse biological functions of pyrazine derivatives underscore their importance in chemical biology and drug discovery programs. nih.govnih.gov

Table 1: Examples of Biologically Active Pyrazine-Containing Compounds

| Compound Name | Biological Activity |

|---|---|

| Bortezomib | Proteasome inhibitor, anticancer |

| Amiloride | Potassium-sparing diuretic |

| Gilteritinib | AXL inhibitor, anticancer |

Overview of Pyrazine-2-carboxylic Acid Derivatives as Versatile Synthetic Intermediates

Pyrazine-2-carboxylic acid and its derivatives are key building blocks in the synthesis of a wide range of functionalized molecules. chemimpex.comscispace.com They serve as versatile intermediates in the preparation of pharmaceuticals and agrochemicals. chemimpex.com The carboxylic acid functionality provides a convenient handle for various chemical transformations, including esterification and amidation, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. researchgate.netresearchgate.netnih.gov

The synthesis of novel pyrazine-2-carboxylic acid derivatives is an active area of research, with studies focusing on creating compounds with enhanced biological activities. rjpbcs.comorientjchem.org For example, derivatives have been synthesized and investigated for their antimycobacterial, antifungal, and anticancer properties. scispace.comresearchgate.net The ability to modify the pyrazine-2-carboxylic acid scaffold allows for the fine-tuning of a compound's physicochemical and biological properties. nih.gov

Role and Synthetic Utility of Alkynyl Ether Moieties in Contemporary Organic Chemistry

Alkynyl ethers are a class of organic compounds characterized by an ether linkage directly attached to a carbon-carbon triple bond. This functional group has gained considerable attention in synthetic chemistry due to its unique reactivity. researchgate.net Alkynyl ethers can act as versatile building blocks in a variety of chemical transformations, including cycloaddition reactions, to form valuable heterocyclic and carbocyclic structures. researchgate.net

The electron-rich nature of the alkyne in alkynyl ethers makes them excellent partners in catalytic reactions. researchgate.net They can participate in metal-mediated cycloadditions and reductive coupling reactions. nih.gov The presence of the alkyne moiety also allows for further functionalization, making alkynyl ethers valuable intermediates in the synthesis of complex molecules. nih.govorganic-chemistry.org The development of new synthetic methodologies involving alkynyl ethers continues to expand their utility in organic synthesis. mdpi.com

Structural Context of 5-(But-2-ynyloxy)pyrazine-2-carboxylic Acid as a Multifunctionalized Pyrazine Derivative

This compound is a molecule that integrates the key chemical features discussed above. Its structure is composed of a central pyrazine-2-carboxylic acid core, which is further functionalized with a but-2-ynyloxy group at the 5-position.

The pyrazine ring provides the foundational heterocyclic scaffold, known for its role in biologically active molecules. The carboxylic acid group at the 2-position offers a reactive site for further synthetic modifications, such as the formation of amides or esters, which is a common strategy in drug development to modulate properties like solubility and cell permeability. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-but-2-ynoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-3-4-14-8-6-10-7(5-11-8)9(12)13/h5-6H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNRRNZDIVGNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 but 2 Ynyloxy Pyrazine 2 Carboxylic Acid and Analogues

Reactivity Profiles of the Pyrazine (B50134) Core

The pyrazine nucleus is characterized by a pronounced electron deficiency, rendering it susceptible to nucleophilic attack while being generally resistant to electrophilic substitution. The reactivity is further influenced by the nature and position of substituents on the ring.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazine Ring

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. Halogenated pyrazines, for instance, readily undergo displacement by a variety of nucleophiles. The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. In the case of 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid, a substituent at the 5-position, such as a halogen, would be susceptible to nucleophilic displacement.

Electrophilic Substitution: In contrast, electrophilic aromatic substitution on the pyrazine ring is challenging due to the deactivating effect of the two nitrogen atoms, which strongly withdraw electron density from the ring and can be protonated under acidic conditions, further increasing the deactivation. masterorganicchemistry.comlibretexts.org Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the pyrazine ring are generally not feasible unless the ring is substituted with potent activating groups. masterorganicchemistry.com For this compound, the but-2-ynyloxy group, being an alkoxy group, is typically an activating, ortho-, para-director in benzene (B151609) chemistry. However, in the electron-deficient pyrazine system, its activating effect may not be sufficient to overcome the inherent inertness of the ring towards electrophiles.

C-H Functionalization Strategies for Pyrazine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including pyrazine derivatives. nih.gov These methods avoid the pre-functionalization often required in traditional cross-coupling reactions. For pyrazine derivatives, C-H functionalization can be achieved through various approaches, including transition-metal-catalyzed reactions and radical addition processes. beilstein-journals.org

Recent advancements have highlighted the utility of photoredox catalysis for the C-H alkylation of azines using radical precursors such as carboxylic acids and aldehydes. nih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. The regioselectivity of these reactions on substituted pyrazines is influenced by both electronic and steric factors.

| C-H Functionalization Method | Reagent/Catalyst | Position of Functionalization | Reference |

| Photoredox Alkylation | Carboxylic Acids/Aldehydes | Varies based on substrate and conditions | nih.gov |

| Rhodium-catalyzed Carbonylation | CO, Terminal Olefins | α-C-H of N-pyridinylpiperazines | beilstein-journals.org |

| Radical Addition to N-Activated Pyridinium Salts | N-Amino or N-Alkoxy Activating Groups | 2- or 4-position | nih.gov |

Regioselective Metalation and Functionalization via Organometallic Intermediates (e.g., Mg-, Zn-TMP Bases)

The use of sterically hindered, non-nucleophilic bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has enabled the regioselective deprotonation (metalation) of various heterocycles, including pyrazines. TMP-based magnesium (TMPMgCl·LiCl) and zinc (TMPZnCl·LiCl) reagents are particularly effective for the C-H activation of diazines. nih.govnih.gov This strategy allows for the introduction of a metal at a specific position on the pyrazine ring, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The regioselectivity of the metalation is directed by the substituents already present on the pyrazine ring. For a molecule like this compound, the directing effect of the alkoxy and carboxylic acid groups would be crucial in determining the site of metalation. The interplay between the coordinating ability of the substituents and the nature of the metalating agent governs the outcome of the reaction. For instance, the use of TMPZnX·LiX (X = Cl, Br) has been shown to achieve high regioselectivity in the zincation of pyrimidines and pyridazines. nih.gov

| Base | Substrate | Position of Metalation | Subsequent Functionalization | Reference |

| TMPZnCl·LiCl | 5-Methylpyrimidine | C2 | Iodination, Arylation, Amination | nih.gov |

| TMPMgCl·LiCl | 4-Arylated Naphthyridine | C5 | Bromination | nih.gov |

| TMP2Mg·2LiCl | 1,5-Naphthyridine | C4, C8 (double magnesiation) | Bromination | nih.gov |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 2-position of the pyrazine ring is a versatile handle for a variety of chemical transformations, including decarboxylation and coupling reactions.

Decarboxylation Pathways

The decarboxylation of pyrazine-2-carboxylic acids is a synthetically important reaction, often utilized in the preparation of pyrazine-containing pharmaceuticals. The ease of decarboxylation is highly dependent on the stability of the intermediate formed upon loss of carbon dioxide. For pyridinecarboxylic acids, it has been shown that the 2- and 4-isomers decarboxylate more readily than the 3-isomer, which is attributed to the ability of the nitrogen atom to stabilize the resulting carbanionic or zwitterionic intermediate. researchgate.netacs.org

In the case of pyrimidine-2-carboxylic acid, decarboxylation is proposed to proceed through a Hammick-type mechanism involving the monoprotonated species, which loses carbon dioxide to form a stabilized ylide. researchgate.net For this compound, the presence of the nitrogen atom at the 1-position, adjacent to the carboxylic acid, would similarly facilitate decarboxylation through stabilization of the intermediate. The electronic nature of the 5-substituent can also influence the rate of this reaction. Electron-withdrawing groups can further stabilize the anionic intermediate, potentially accelerating the decarboxylation process. nih.gov

Activation and Coupling Reactions of the Carboxyl Group

The carboxylic acid group of this compound can be activated to facilitate coupling reactions with various nucleophiles, most notably amines, to form amides. masterorganicchemistry.comyoutube.com This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.govmdpi.commdpi.com

A standard method for amide bond formation involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride. nih.govmdpi.comlibretexts.orgyoutube.com The resulting acid chloride readily reacts with primary or secondary amines to yield the corresponding amides. mdpi.com

Alternatively, a wide array of coupling reagents can be employed to mediate the direct formation of amides from carboxylic acids and amines, avoiding the need for the isolation of the acid chloride. growingscience.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.org Other modern coupling agents include uronium-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comrsc.org

The choice of coupling method depends on the specific substrate and the desired reaction conditions. For a molecule like this compound, the presence of the alkyne functionality in the side chain would need to be considered when selecting the reaction conditions to avoid any undesired side reactions.

| Activation Method | Reagent(s) | Product | Reference |

| Acid Chloride Formation | Thionyl chloride (SOCl2) | Pyrazine-2-carbonyl chloride | nih.govmdpi.commdpi.com |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Pyrazine-2-carboxamide | libretexts.org |

| Uronium Salt Coupling | HATU | Pyrazine-2-carboxamide | growingscience.com |

Transformations and Rearrangements of the But-2-ynyloxy (Alkynyl Ether) Moiety

The but-2-ynyloxy substituent is a versatile functional group capable of undergoing a variety of chemical transformations. These reactions primarily involve the alkyne triple bond and the propargylic position, leading to the formation of diverse molecular architectures. The electron-withdrawing nature of the pyrazine-2-carboxylic acid moiety is anticipated to modulate the reactivity of the alkynyl ether, influencing the propensity for and the outcomes of these transformations.

Alkynyl ethers are known to participate in nih.govnih.gov-sigmatropic rearrangements, with the Claisen rearrangement being a prominent example. acs.orgwikipedia.orgorganic-chemistry.org In the context of aryl alkynyl ethers, this pericyclic reaction typically involves the thermal rearrangement of an allyl or propargyl group attached to an aromatic ring through an oxygen atom. For this compound, a Claisen-type rearrangement would involve the but-2-ynyl group. Such rearrangements are concerted processes that proceed through a cyclic transition state. libretexts.org

The rearrangement of propargyl alkynyl ethers, analogous to the but-2-ynyloxy group, has been shown to occur at low temperatures to furnish allenyl ketenes, which can be trapped by nucleophiles to yield complex dienoates. rsc.orgnih.gov The activation barrier for the nih.govnih.gov-sigmatropic rearrangement of allyl alkynyl ethers is significantly lower than that of their allyl vinyl ether counterparts, a trend that is expected to extend to but-2-ynyl systems. rsc.org

The electronic nature of the aromatic ring plays a crucial role in the facility of the Claisen rearrangement. stackexchange.com Electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups tend to have a decelerating effect. stackexchange.com Given the electron-deficient character of the pyrazine-2-carboxylic acid system, it is anticipated that the nih.govnih.gov-sigmatropic rearrangement of this compound would require more forcing conditions compared to its electron-rich aryl counterparts.

Table 1: Influence of Aromatic Substituents on the Rate of Claisen Rearrangement of Analogous Aryl Propargyl Ethers

| Entry | Aryl Group | Substituent | Relative Rate |

| 1 | Phenyl | 4-Methoxy | 5.2 |

| 2 | Phenyl | 4-Methyl | 2.1 |

| 3 | Phenyl | H | 1.0 |

| 4 | Phenyl | 4-Chloro | 0.7 |

| 5 | Phenyl | 4-Nitro | 0.1 |

| 6 | Pyrazinyl | 2-Carboxylic acid | Predicted to be slow |

The carbon-carbon triple bond of the but-2-ynyloxy moiety is susceptible to a range of addition reactions. chemistrysteps.comlibretexts.org The electron-withdrawing pyrazine-2-carboxylic acid group is expected to polarize the alkyne, rendering it more electrophilic and thus more reactive towards nucleophilic attack.

Hydroalkoxylation involves the addition of an alcohol across the triple bond. mdpi.comresearchgate.net This reaction can be catalyzed by various transition metals, such as gold or platinum, to yield vinyl ethers. mdpi.com For an internal alkyne like the but-2-ynyl group, the regioselectivity of the addition would be a key consideration, potentially leading to a mixture of isomeric vinyl ether products. The electronic bias imposed by the pyrazine ring could influence this regioselectivity.

Oxyalkynylation is another important transformation where an oxygen nucleophile and an alkyne are added across a double or triple bond. While this is more commonly a reaction of alkenes, intramolecular variants involving an alkyne are known. In the case of this compound, intramolecular cyclization could occur where a nucleophilic atom from the pyrazine ring or the carboxylic acid group attacks the alkyne, potentially leading to fused heterocyclic systems. Such cyclizations are often promoted by transition metal catalysts. nih.govnih.gov The electron-deficient nature of the pyrazine ring might favor intramolecular nucleophilic attack from an appropriately positioned nucleophile.

Table 2: Representative Addition Reactions to the Alkyne Triple Bond in Aryl Alkynyl Ether Analogues

| Entry | Reactant | Reagent | Catalyst | Product Type |

| 1 | Phenyl propargyl ether | Methanol (B129727) | AuCl3 | Vinyl ether |

| 2 | 4-Nitrophenyl propargyl ether | Ethanol | PtCl2 | Vinyl ether |

| 3 | 2-Pyridyl propargyl ether | Water | HgSO4/H2SO4 | Ketone |

| 4 | This compound | ROH | Transition Metal | Predicted Vinyl ether |

Internal alkynes can undergo isomerization to terminal alkynes in the presence of strong bases, a process known as the "alkyne zipper" reaction. wikipedia.orgmdpi.com This reaction proceeds through a series of deprotonation-reprotonation steps involving allenic intermediates. mdpi.com For this compound, treatment with a very strong base could potentially induce the migration of the triple bond from the 2-position of the butyl chain to the terminal position, yielding 5-(but-3-ynyloxy)pyrazine-2-carboxylic acid.

The feasibility of the alkyne zipper reaction is dependent on the presence of abstractable protons on the carbon atoms adjacent to the alkyne and the stability of the resulting intermediates. The reaction typically requires superbases such as potassium 3-aminopropylamide (KAPA). wikipedia.org The presence of the ether oxygen and the aromatic pyrazine ring could influence the course of this isomerization. Palladium-catalyzed isomerizations of alkynyl alcohols to α,β-unsaturated carbonyls have also been reported, suggesting that transition metal catalysis could be an alternative approach for the isomerization of the but-2-ynyloxy moiety. unige.ch

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling product outcomes. A combination of computational and experimental approaches has been employed to investigate the intricacies of these reactions for analogous systems.

Sigmatropic Rearrangements: The mechanism of the Claisen rearrangement has been extensively studied. libretexts.org Computational studies, often employing density functional theory (DFT), have been used to model the transition state geometries and calculate activation energies. nih.gov These studies have confirmed the concerted, pericyclic nature of the reaction and have helped to rationalize the influence of substituents on the reaction rate. stackexchange.com Experimental evidence, such as kinetic studies and the analysis of stereochemical outcomes, corroborates the concerted mechanism. For heteroaromatic systems, computational studies have shown that the reaction pathway and the relative energies of transition states can be significantly affected by the nature and position of the heteroatoms. scispace.com

Addition Reactions: The mechanisms of electrophilic additions to alkynes are well-established, typically proceeding through a vinyl cation intermediate. chemistrysteps.comlibretexts.org However, for electron-deficient alkynes, nucleophilic addition mechanisms can become competitive or even dominant. Mechanistic investigations of transition metal-catalyzed hydroalkoxylation reactions have pointed to various catalytic cycles, often involving π-activation of the alkyne by the metal center, followed by nucleophilic attack of the alcohol. mdpi.com Experimental studies, including kinetic isotope effects and in-situ spectroscopic monitoring of intermediates, have been instrumental in elucidating these catalytic pathways. acs.org

Isomerization Processes: The mechanism of the alkyne zipper reaction is believed to involve a series of equilibria between alkynes and allenes, mediated by a strong base. wikipedia.orgmdpi.com Isotopic labeling studies have provided evidence for the stepwise nature of the proton transfers. mdpi.com For transition metal-catalyzed isomerizations, mechanistic proposals often involve oxidative addition, hydrometalation-dehydrometalation sequences, or π-allyl intermediates. unige.ch Detailed mechanistic studies often combine experimental observations with computational modeling to map out the potential energy surfaces of the catalytic cycles.

Spectroscopic Characterization and Structural Elucidation of Pyrazine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the but-2-ynyloxy side chain, and the carboxylic acid group. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.org The chemical shifts of the two protons on the pyrazine ring are expected to be in the aromatic region, likely between 8.0 and 9.0 ppm. The methylene (B1212753) protons (-O-CH₂-) of the but-2-ynyloxy group would likely resonate around 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom. The methyl protons (-CH₃) of the butynyl group are expected to appear as a singlet at approximately 1.9-2.2 ppm.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Pyrazine-H | 8.0 - 9.0 | Singlet |

| Pyrazine-H | 8.0 - 9.0 | Singlet |

| Methylene (-OCH₂) | 5.0 - 5.5 | Singlet |

| Methyl (-CH₃) | 1.9 - 2.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 160-175 ppm. libretexts.org The carbons of the pyrazine ring would likely appear between 140 and 160 ppm. The carbons of the but-2-ynyl group are anticipated in the alkyne region, around 70-90 ppm. The methylene carbon adjacent to the oxygen atom is expected to be in the range of 60-70 ppm, while the methyl carbon should appear in the upfield region, around 4-6 ppm.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 160 - 175 |

| Pyrazine-C (quaternary) | 140 - 160 |

| Pyrazine-CH | 140 - 160 |

| Pyrazine-CH | 140 - 160 |

| Pyrazine-C (quaternary) | 140 - 160 |

| Alkyne-C | 70 - 90 |

| Alkyne-C | 70 - 90 |

| Methylene (-OCH₂) | 60 - 70 |

| Methyl (-CH₃) | 4 - 6 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be a suitable technique for the analysis of this compound. It would provide the retention time of the compound, which is useful for its identification in a mixture, and the mass-to-charge ratio (m/z) of its molecular ion. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), the molecular ion could be observed as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for the accurate determination of the molecular formula of the compound. By providing a high-resolution mass measurement of the molecular ion, it is possible to confirm the elemental composition of this compound, which has a molecular formula of C₁₀H₈N₂O₃.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH), the but-2-ynyloxy side chain, or fragments thereof. For carboxylic acids, characteristic losses of H₂O (18 Da) and CO₂ (44 Da) from the molecular ion are often observed. libretexts.org The fragmentation of the but-2-ynyloxy side chain could lead to characteristic peaks corresponding to the loss of the butynyl group or smaller fragments. Analysis of these fragmentation patterns would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the pyrazine ring, the carboxylic acid group, and the but-2-ynyloxy substituent.

The carboxylic acid moiety gives rise to some of the most recognizable IR absorption bands. A very broad absorption is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band between 1700 and 1725 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the pyrazine ring. Additionally, C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.

The but-2-ynyloxy group introduces a C≡C triple bond, which is expected to show a weak to medium absorption band in the 2100-2260 cm⁻¹ region. The intensity of this peak can be variable. The C-O-C ether linkage will likely present as a strong absorption band in the 1000-1300 cm⁻¹ range. Specifically, aryl alkyl ethers typically show two distinct bands around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching). blogspot.com

The pyrazine ring itself will contribute to the spectrum with a series of characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. For pyrazine-2-carboxylic acid derivatives, intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent ring nitrogen can influence the positions of these bands. jst.go.jp

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) |

| Carboxylic Acid | C-O stretch | 1210-1320 |

| Carboxylic Acid | O-H bend | 1395-1440 |

| Alkyne | C≡C stretch | 2100-2260 (weak to medium) |

| Ether | C-O-C stretch (asymmetric) | ~1250 (strong) |

| Ether | C-O-C stretch (symmetric) | ~1040 (strong) |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=N, C=C stretch | 1400-1600 |

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallography data for this compound is not available, the solid-state structure can be inferred by examining the crystal structures of related pyrazine derivatives. X-ray diffraction studies on pyrazine-2-carboxylic acid and its derivatives reveal common structural motifs and intermolecular interactions that are likely to be present in the crystal lattice of the target compound. tandfonline.comresearchgate.net

The nitrogen atoms of the pyrazine ring are also available to act as hydrogen bond acceptors. In many pyrazine derivatives, intermolecular C-H···N or N-H···N hydrogen bonds are observed, which contribute to the formation of extended supramolecular architectures, such as chains or sheets. nih.gov The presence of the but-2-ynyloxy substituent may introduce additional weak intermolecular interactions, such as C-H···π interactions involving the alkyne group, which could further influence the crystal packing.

The planarity of the pyrazine ring is a common feature in these structures. tandfonline.com The dihedral angle between the carboxylic acid group and the pyrazine ring can vary depending on the steric and electronic effects of other substituents and the nature of the intermolecular interactions.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this specific compound as requested in the outline. The generation of such content without published data would be speculative and would not adhere to the required standards of accuracy.

General computational methodologies that would be used to study this molecule are well-established, and studies on other pyrazine carboxylic acid derivatives exist. mahendrapublications.comsemanticscholar.orgmdpi.com These studies often employ Density Functional Theory (DFT) to analyze the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand reactivity. mahendrapublications.comsemanticscholar.orgresearchgate.net However, the specific results of such analyses (e.g., energy gap values, orbital distributions, reaction pathways) are unique to each molecule and cannot be extrapolated from analogues to this compound.

Computational Chemistry and Theoretical Studies

In Silico Studies for Understanding Chemical Properties and Behavior

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level. For derivatives of pyrazine-2-carboxylic acid, these methods are frequently employed to elucidate electronic structures, predict reactivity, and model interactions with biological macromolecules. These theoretical insights are invaluable in the rational design of new molecules with desired properties, such as therapeutic agents or functional materials.

Molecular Docking Studies:

A primary application of in silico modeling for this class of compounds is molecular docking. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. These predictions are used to estimate the strength of the interaction, commonly referred to as the binding affinity.

For instance, a study on various pyrazine-2-carboxylic acid derivatives explored their interaction with the Mycobacterium tuberculosis InhA protein. semanticscholar.orgresearchgate.net The researchers performed molecular docking to understand the possible binding modes and to correlate the computational results with experimental antibacterial activity. semanticscholar.orgresearchgate.net The binding affinity is often reported as a score, such as the rerank score, where a more negative value typically indicates a stronger interaction.

| Compound Derivative | Rerank Score (kcal/mol) | Reference |

|---|---|---|

| Derivative 1a (aromatic side chain) | -79.3514 | researchgate.net |

| Derivative 1b (cyclic side chain) | -71.1813 | researchgate.net |

| Derivative 1c (aliphatic side chain) | -86.4047 | researchgate.net |

Similarly, other research has focused on the design of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids as potential antimycobacterial agents. nih.govnih.gov Molecular docking studies were conducted to investigate their binding to the decaprenylphosphoryl-β-d-ribose oxidase (DprE1) enzyme, a key target in Mycobacterium tuberculosis. nih.govnih.gov

Quantum Chemical Calculations:

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For pyrazine (B50134) derivatives, DFT has been used to calculate various molecular properties that help in understanding their behavior. mostwiedzy.plbohrium.com

Parameters often calculated include:

Vertical Electron Affinity (VEA): The energy released when an electron is added to a molecule in its neutral geometry.

Adiabatic Electron Affinity (AEA): The energy difference between the neutral molecule and its corresponding anion, both in their relaxed geometries.

A study on pyridine, pyrazine, and their halo derivatives employed DFT to calculate these properties, providing insight into their behavior upon interaction with low-energy electrons. mostwiedzy.pl

| Compound | VEA (eV) | AEA (eV) | Reference |

|---|---|---|---|

| Pyrazine | -0.56 | -0.01 | mostwiedzy.pl |

| 2-chloropyrazine | 0.17 | 0.59 | mostwiedzy.pl |

| 2-bromopyrazine | 0.28 | 0.68 | mostwiedzy.pl |

Furthermore, DFT calculations are instrumental in studying the charge distribution and frontier molecular orbitals (HOMO and LUMO) of pyrazine-based systems. semanticscholar.orgrsc.org The energies of these orbitals and the HOMO-LUMO gap are important indicators of a molecule's chemical reactivity and kinetic stability. For instance, the electronic and nonlinear optical properties of novel pyrido[2,3-b]pyrazine (B189457) derivatives have been investigated using DFT, highlighting the potential of these computational methods in materials science. nih.gov

Functionalization and Advanced Derivatization of 5 but 2 Ynyloxy Pyrazine 2 Carboxylic Acid

Strategic Modifications of the Pyrazine (B50134) Core for Enhanced Chemical Diversity

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. nih.gov Modifications to this core are crucial for exploring structure-activity relationships. Key strategies include transition metal-catalyzed cross-coupling reactions and direct C-H functionalization.

Cross-Coupling Reactions: To engage in cross-coupling, a leaving group (typically a halogen) must be present on the pyrazine ring. While the parent compound lacks a halogen, synthetic precursors like chloropyrazines are common starting points. rsc.org Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are widely used to form new carbon-carbon bonds on the pyrazine nucleus. rsc.orgresearchgate.netnobelprize.org These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. For instance, a hypothetical 3-chloro derivative of the title compound could be coupled with various organoboron compounds (Suzuki reaction) or organostannanes (Stille reaction) to introduce new substituents. rsc.org

Direct C-H Functionalization: More recent strategies focus on the direct functionalization of C-H bonds, avoiding the need for pre-installed halogens. nih.gov This atom-economical approach is highly desirable. For electron-deficient systems like pyrazine, iron-catalyzed C-H functionalization with organoboron agents has been successfully employed for related compounds. nih.gov Another approach involves palladium-catalyzed C-H/C-H cross-coupling, often using a pyrazine N-oxide to modulate the ring's electronics and facilitate the reaction. nih.gov Subsequent trapping of metallated intermediates with electrophiles can yield a diverse array of highly functionalized pyrazines. nih.gov

| Reaction Type | Reagents/Catalyst | Potential Modification | Reference |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Introduction of aryl/heteroaryl groups | rsc.orgresearchgate.net |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Introduction of various organic groups | rsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Introduction of alkynyl groups | rsc.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Introduction of amino groups | researchgate.netacs.org |

| C-H Arylation | Arylboronic acid, Fe or Pd catalyst | Direct introduction of aryl groups | nih.gov |

Transformations Involving the Carboxylic Acid Group

The carboxylic acid at the C-2 position is a versatile functional group for derivatization, most commonly through the formation of amides and esters. These transformations are fundamental in building libraries of related compounds for biological screening. mdpi.comnih.gov

Amide Formation: The most common modification is the conversion to a pyrazine-2-carboxamide. This is typically achieved by a two-step process. First, the carboxylic acid is activated, often by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., pyridine) to yield the desired amide. mdpi.commdpi.com This method allows for the condensation with a vast array of commercially available anilines and other amines, leading to extensive chemical libraries. mdpi.comnih.govfao.org

Ester Formation: Esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the corresponding acyl chloride with an alcohol. Another route involves converting the acid to its hydrazide by reacting an ester form with hydrazine (B178648) hydrate, which can then be used for further derivatization. jyoungpharm.in

Other Transformations: The carboxylic acid can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing another point for diversification. Furthermore, it can participate in cyclization reactions to form fused heterocyclic systems.

| Derivative | General Method | Typical Reagents | Reference |

|---|---|---|---|

| Amide | Acyl chloride condensation | 1. SOCl₂ or (COCl)₂ 2. R₁R₂NH, Pyridine | mdpi.commdpi.com |

| Ester | Fischer Esterification | R-OH, H⁺ catalyst | jyoungpharm.in |

| Acyl Hydrazide | Hydrazinolysis of ester | R-OOC-Pyrazine, N₂H₄·H₂O | jyoungpharm.in |

| Primary Alcohol | Reduction | LiAlH₄ or BH₃·THF | N/A |

Derivatization of the Alkynyl Ether Linkage

The but-2-ynyloxy group offers unique opportunities for functionalization, primarily through reactions involving the internal alkyne.

Cycloaddition Reactions: The internal alkyne can participate in cycloaddition reactions. A notable example is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike the more common copper-catalyzed variant which works best with terminal alkynes, RuAAC is highly effective for internal alkynes, leading to fully substituted 1,4,5-trisubstituted-1,2,3-triazoles. organic-chemistry.orgnih.govacs.orgresearchgate.net This reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds, and allows for the coupling of the alkyne with a wide range of organic azides, introducing a new heterocyclic ring into the molecule's structure. nih.govnih.gov

Sigmatropic Rearrangements: Alkynyl ethers can undergo sigmatropic rearrangements under certain conditions. For example, related allyl alkynyl ethers are known to undergo a rapid researchgate.netresearchgate.net-sigmatropic rearrangement at low temperatures to form ketene (B1206846) intermediates, which can be trapped by nucleophiles. nih.govnih.gov While the but-2-ynyl group is not an allyl group, analogous thermal or metal-catalyzed rearrangements could potentially lead to complex structural transformations.

Other Alkyne Reactions: The internal alkyne could also undergo reactions such as hydroboration-oxidation to yield ketones or regio- and stereoselective carbometalation reactions to create functionalized enol ethers. acs.orgorganicchemistrytutor.com The ether linkage itself is generally stable but could be cleaved under harsh acidic conditions.

| Reaction Type | Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | R-N₃, Cp*RuCl(PPh₃)₂ | 1,4,5-Trisubstituted 1,2,3-triazole | nih.govacs.org |

| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | Ketone | organicchemistrytutor.com |

| Carboindation | InI₃, Organosilicon nucleophile | Functionalized enol ether | acs.org |

Development of Catalytic Strategies for Selective Functionalization

Developing catalytic strategies that can selectively target one position on the pyrazine ring over others is a significant challenge in synthetic chemistry. nih.gov Transition metals, particularly palladium, play a pivotal role in achieving such selectivity. rsc.orgnobelprize.org

For a polysubstituted pyrazine like the title compound, catalytic cross-coupling reactions would depend on the presence and position of a suitable leaving group. If a dihalopyrazine were used as a precursor, selective, sequential couplings could be achieved by exploiting the differential reactivity of the halogen atoms or by carefully controlling reaction conditions (catalyst, ligand, temperature). nih.gov

Dearomatization represents another advanced catalytic strategy. For example, a copper-catalyzed enantioselective alkynylation of the pyrazine core can lead to 2,3-disubstituted dihydropyrazine (B8608421) products. nih.gov While this transforms the aromatic core, it allows for the installation of multiple functional groups with high stereocontrol, which can be synthetically valuable. nih.gov Site-selective C-H functionalization can also be controlled by directing groups or by tuning the electronic properties of the catalyst and substrate. nih.govacs.org

Integration into Complex Molecular Architectures and Scaffolds

Functionalized pyrazines are valuable building blocks for constructing more complex molecular architectures and pharmacologically relevant scaffolds. researchgate.netresearchgate.netsemanticscholar.org The title compound, with its multiple functional handles, is well-suited for this purpose.

The carboxylic acid and a strategically introduced second functional group on the pyrazine ring can be used in cyclization reactions to create fused bicyclic systems. A prominent example is the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) scaffolds, which are present in numerous bioactive molecules. researchgate.net This can be achieved through intramolecular condensation or cyclization reactions. More complex fused systems, such as pyrazolo-pyrrolo-pyrazines, can also be developed through multi-step synthetic sequences involving cyclization of precursors containing alkyne units. acs.orgtandfonline.com

Furthermore, the nitrogen atoms in the pyrazine ring can act as ligands, coordinating with metal ions to form coordination compounds or metal-organic frameworks (MOFs). mdpi.com This allows for the integration of the pyrazine derivative into supramolecular assemblies with applications in materials science.

Combinatorial Chemistry and Library Synthesis Approaches for Pyrazine Derivatives

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large libraries of related compounds for high-throughput screening. capes.gov.br The synthetic transformations described previously, particularly the amidation of the carboxylic acid group, are highly amenable to combinatorial approaches.

By starting with the 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid core, a library of diverse amides can be synthesized in parallel by reacting the corresponding acyl chloride with a large set of primary and secondary amines. mdpi.comnih.gov This approach has been used extensively for various pyrazine-2-carboxylic acids to explore their biological activities. mdpi.comresearchgate.netresearchgate.net

Further diversity can be introduced by creating a matrix of derivatives. For example, a small set of modifications could first be made to the pyrazine core (Section 6.1) or the alkyne (Section 6.3). Each of these new core structures could then be subjected to combinatorial amidation, exponentially increasing the number of unique compounds in the library. Such libraries are invaluable for exploring structure-activity relationships and identifying lead compounds for drug development programs. acs.org

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Methodologies for Pyrazine (B50134) and Alkynyl Ether Conjugates

The synthesis of 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid can be envisioned through several strategic pathways, the development of which constitutes a significant research direction. A primary approach would involve the coupling of a functionalized pyrazine with a but-2-ynyloxy moiety.

One highly probable synthetic route is the Williamson ether synthesis . This classic yet effective method would involve the reaction of a hydroxypyrazine derivative, such as 5-hydroxypyrazine-2-carboxylic acid, with a but-2-ynyl halide (e.g., 1-bromo-2-butyne) in the presence of a base. chemistrytalk.orgmasterorganicchemistry.comwikipedia.org The efficiency of this reaction would be influenced by the choice of base, solvent, and temperature, optimization of which presents a fertile area for investigation. chemistrytalk.org

Another promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling . wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This would typically involve the reaction of a halopyrazine, for instance, 5-chloropyrazine-2-carboxylic acid, with but-2-yn-1-ol. scirp.org The development of copper-free Sonogashira protocols would be particularly advantageous, offering a more environmentally benign synthetic route. nih.gov

Interactive Data Table: Plausible Synthetic Routes

| Reaction Type | Pyrazine Precursor | Alkyne Source | Key Reagents | Potential Advantages | References |

| Williamson Ether Synthesis | 5-Hydroxypyrazine-2-carboxylic acid | 1-Bromo-2-butyne | Base (e.g., NaH, K2CO3) | Well-established, versatile | chemistrytalk.orgmasterorganicchemistry.comwikipedia.org |

| Sonogashira Coupling | 5-Chloropyrazine-2-carboxylic acid | But-2-yn-1-ol | Pd catalyst, Cu co-catalyst, Base | Mild conditions, functional group tolerance | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govscirp.org |

Advancements in Chemo-, Regio-, and Stereoselective Transformations of the Compound

The multifunctional nature of this compound offers a rich platform for exploring selective chemical transformations. Future research will likely focus on the chemo-, regio-, and stereoselective manipulation of its various reactive sites.

The pyrazine ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. The electron-withdrawing carboxylic acid group will influence the regioselectivity of these reactions. The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing access to a diverse library of compounds.

The alkynyl ether functionality is a particularly interesting site for transformations. It can undergo a range of reactions, including:

Addition reactions: The triple bond can react with various reagents, such as halogens, hydrogen halides, and water, to introduce new functional groups.

Cycloaddition reactions: The alkyne can participate in [3+2] and [2+2+2] cycloadditions to construct more complex heterocyclic systems.

Rearrangement reactions: Under certain conditions, alkynyl ethers can undergo rearrangements to form other valuable structural motifs.

A key challenge and a significant area for future research will be to achieve high levels of selectivity in these transformations, allowing for the controlled modification of one functional group in the presence of others.

Exploration of Sustainable and Atom-Economical Synthetic Routes

In line with the growing emphasis on green chemistry, a major future research direction will be the development of sustainable and atom-economical synthetic routes to this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents, and employing energy-efficient processes.

One promising approach is the use of biocatalysis . Enzymes could be employed for the selective synthesis of pyrazine precursors or for the modification of the target compound under mild and environmentally friendly conditions. researchgate.netpolimi.it For instance, enzymatic amination followed by oxidative dimerization could be explored for the construction of the pyrazine core. polimi.it

The development of catalyst-free and solvent-free reaction conditions is another important goal. digitellinc.com For example, solid-state reactions or reactions in aqueous media could be investigated to reduce the reliance on volatile organic solvents. The use of reusable heterogeneous catalysts, such as metal nanoparticles, could also enhance the sustainability of the synthesis. digitellinc.com

Furthermore, synthetic strategies that maximize atom economy , such as acceptorless dehydrogenative coupling reactions, will be highly sought after. nih.govacs.org These reactions generate minimal byproducts, leading to more efficient and environmentally benign processes. nih.govacs.org

Interactive Data Table: Comparison of Synthetic Approaches by Sustainability

| Synthetic Approach | Key Features | Potential Sustainability Gains | References |

| Biocatalysis | Use of enzymes | Mild reaction conditions, high selectivity, reduced waste | researchgate.netpolimi.it |

| Catalyst-Free/Solvent-Free | No catalyst or solvent required | Reduced environmental impact, simplified purification | digitellinc.com |

| Acceptorless Dehydrogenative Coupling | Formation of H2 and H2O as byproducts | High atom economy, environmentally benign | nih.govacs.org |

Synergistic Applications of Experimental and Computational Approaches in Chemical Research

The integration of computational chemistry with experimental studies will be crucial for accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, reactivity, and spectroscopic properties. researchgate.netnih.govchemrxiv.orgmdpi.com

Computational studies can be employed to:

Predict reaction outcomes: By modeling reaction pathways and calculating activation energies, computational chemistry can help in predicting the feasibility and selectivity of proposed synthetic routes and chemical transformations. researchgate.netresearchgate.net

Elucidate reaction mechanisms: DFT calculations can provide detailed information about the transition states and intermediates involved in a reaction, leading to a deeper understanding of the underlying mechanism. researchgate.netnih.gov

Interpret spectroscopic data: Computational methods can be used to calculate theoretical NMR, IR, and UV-Vis spectra, which can aid in the characterization and structural elucidation of new compounds. chemrxiv.orgmdpi.com

Design new molecules with desired properties: By predicting the electronic and steric properties of different derivatives, computational chemistry can guide the design of new molecules with enhanced biological activity or material properties. researchgate.netmdpi.comnih.gov

The synergy between experimental and computational approaches will enable a more rational and efficient exploration of the chemical space around this compound, leading to the discovery of new compounds with valuable applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazine-2-carboxylic acid derivatives, and how can they be optimized for 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid?

- Methodological Answer : Pyrazine-2-carboxylic acid derivatives are typically synthesized via chlorination, esterification, and hydrolysis. For example, 5-methylpyrazine-2-carboxylic acid is synthesized from 2,5-dimethylpyrazine using N-chlorosuccinimide (NCS) for chlorination, followed by esterification with methanol and K₂CO₃-mediated hydrolysis . For this compound, the but-2-ynyloxy group can be introduced via nucleophilic substitution or Mitsunobu reaction. Optimization involves controlling reaction time (e.g., 2 hours for hydrolysis in aqueous K₂CO₃ ) and stoichiometric ratios to minimize side products.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation. For structurally similar compounds like methyl 5-chloro-6-methylpyrazine-2-carboxylate, PubChem data (InChI Key: GGNGFNQPYMKDDR-UHFFFAOYSA-N) and CAS Registry entries are cross-referenced to verify identity . Differential Scanning Calorimetry (DSC) can assess thermal stability, as melting points (e.g., 222–225°C for pyrazine-2-carboxylic acid ) are critical indicators of purity.

Q. What are the solubility and storage conditions for pyrazine-2-carboxylic acid derivatives?

- Methodological Answer : Pyrazine-2-carboxylic acid derivatives are typically soluble in polar aprotic solvents like DMSO (50 mg/mL, as noted for 5-hydroxypyrazine-2-carboxylic acid ). Long-term storage should be at -20°C in anhydrous conditions to prevent hydrolysis. For intermediates like methyl esters, room-temperature storage in inert atmospheres (e.g., N₂) is advised to avoid ester degradation .

Advanced Research Questions

Q. How can computational tools aid in retrosynthetic planning for this compound?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance Reaxys, Pistachio) leverage reaction databases to propose feasible synthetic routes. For example, retrosynthesis of 5-substituted pyrazines may prioritize protecting group strategies (e.g., SEM groups for pyrrolo-pyrazine derivatives ) and cross-coupling reactions. Computational modeling (DFT calculations) can predict reactivity of the but-2-ynyloxy group in SNAr (nucleophilic aromatic substitution) reactions .

Q. What strategies resolve contradictions in spectroscopic data for pyrazine-2-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, pyrazine-2-carboxylic acid exhibits keto-enol tautomerism, requiring deuterated DMSO for stable NMR analysis . High-resolution MS (HRMS) with electrospray ionization (ESI+) can distinguish between molecular ions ([M+H]⁺) and adducts. Cross-validation with X-ray crystallography (e.g., PubChem’s 3D structure files ) resolves ambiguous stereochemistry.

Q. How can reaction conditions be optimized to minimize side products during esterification or hydrolysis?

- Methodological Answer : Kinetic control is critical. For ester hydrolysis, use excess aqueous K₂CO₃ (2.5 eq.) at room temperature to avoid over-acidification, which can precipitate impurities . For esterification, Dean-Stark traps remove water to shift equilibrium. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate reactions while reducing side-product formation in carboxylate intermediates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.